molecular formula C20H20N4O5S B2386447 3,4-dimethoxy-N-((5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 851862-76-5

3,4-dimethoxy-N-((5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2386447
CAS No.: 851862-76-5
M. Wt: 428.46
InChI Key: MAHXHCIELQRXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,4-dimethoxy-N-((5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide features a benzamide core substituted with 3,4-dimethoxy groups. Attached to the benzamide via a methylene bridge is a 1,3,4-oxadiazole ring, which is further functionalized with a thioether-linked 2-oxo-2-(phenylamino)ethyl side chain.

Properties

IUPAC Name

N-[[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S/c1-27-15-9-8-13(10-16(15)28-2)19(26)21-11-18-23-24-20(29-18)30-12-17(25)22-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHXHCIELQRXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-((5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features that include a benzamide moiety and an oxadiazole ring. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C21H19F3N4O5SC_{21}H_{19}F_{3}N_{4}O_{5}S, with a molecular weight of approximately 498.5 g/mol. Its structure incorporates functional groups that are known to enhance biological activity, such as the oxadiazole ring which is often associated with antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains including Mycobacterium bovis and Clostridium difficile. The mechanism often involves the inhibition of key enzymes involved in cell wall synthesis and metabolic pathways essential for bacterial survival .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
21cM. tuberculosis4–8 µM
30C. difficile0.003–0.03 µg/mL
31aNeisseria gonorrhoeae0.03–0.125 μg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that certain benzamide derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation . Specifically, compounds similar to this compound have shown effectiveness against breast cancer and lung adenocarcinoma cell lines.

Table 2: Anticancer Activity of Benzamide Derivatives

CompoundCell LineIC50 (µM)
Compound IA549 (lung adenocarcinoma)<10
Compound IIMCF7 (breast cancer)<15

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety is known to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cells, contributing to cytotoxic effects against tumors.

Case Studies

One notable study conducted by Dhumal et al. (2016) examined a series of oxadiazole derivatives for their antitubercular activity. The most effective compounds were found to inhibit Mycobacterium bovis both in active and dormant states . Another study highlighted the cytotoxic effects of benzamide derivatives on various cancer cell lines, demonstrating significant potential as therapeutic agents against resistant strains .

Scientific Research Applications

Biological Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development:

Anti-Cancer Activity

Recent studies have shown that derivatives of oxadiazoles possess significant anti-cancer properties. For instance:

  • Cytotoxicity Studies : Compounds similar to 3,4-dimethoxy-N-((5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide have been tested against various cancer cell lines, including glioblastoma. Results indicated substantial cell apoptosis and DNA damage in treated cells, suggesting potential as therapeutic agents in oncology .

Anti-Diabetic Properties

In addition to anti-cancer effects, oxadiazole derivatives have shown promise in managing diabetes:

  • In Vivo Studies : Research involving genetically modified models demonstrated that certain oxadiazole derivatives effectively lower glucose levels. This suggests that compounds like this compound may be beneficial in developing anti-diabetic medications .

Case Studies

Several case studies highlight the efficacy of related compounds:

StudyCompoundTargetResult
5bGlioblastomaSignificant cytotoxicity observed
5dDiabetic ModelLowered glucose levels effectively
5mVarious Cancer LinesInduced apoptosis via DNA damage

These studies underscore the compound's potential as a lead compound for drug development.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole Derivatives

Table 1: Structural and Functional Comparisons
Compound Name & ID Key Structural Features Reported Activity/Properties Reference
Target Compound : 3,4-Dimethoxy-N-((5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide - 3,4-Dimethoxybenzamide
- 1,3,4-Oxadiazole with thioether-linked phenylamino group
No direct bioactivity reported; structural analogs suggest antifungal or enzyme inhibition
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide - Sulfamoyl group
- 4-Methoxybenzyl substituent on oxadiazole
Antifungal (C. albicans), thioredoxin reductase inhibition
LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide - Cyclohexyl-ethyl sulfamoyl
- Furan-2-yl substituent
Antifungal (C. albicans), broader spectrum than LMM5
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives - Thiadiazole core
- Piperidinylthio side chain
Acetylcholinesterase inhibition (IC~50~ values: 0.8–12.4 µM)
N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide - Ethoxy substituent on thiadiazole
- Unsubstituted benzamide
Intermediate for cytosine analogs; hydrogen-bonded dimer structure
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide - Thioxo-oxadiazole
- Chlorobenzamide
Synthetic intermediate; structural data confirmed via X-ray crystallography
3,4-Dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide - Thiazol-2-ylamino group instead of phenylamino Structural analog; potential differences in target selectivity

Key Findings from Comparative Analysis

Heterocyclic Core Variations: The 1,3,4-oxadiazole ring in the target compound and LMM5/LMM11 provides a planar, electron-deficient scaffold conducive to π-π stacking and hydrogen bonding.

Substituent Effects: The 3,4-dimethoxybenzamide group in the target compound enhances electron density and lipophilicity compared to 4-chlorobenzamide () or unsubstituted benzamides (). This may influence membrane permeability and bioavailability. The phenylamino side chain in the target compound contrasts with thiazol-2-ylamino () and piperidinylthio () groups, which could modulate selectivity for enzymes like acetylcholinesterase or thioredoxin reductase .

Biological Activity: LMM5 and LMM11 demonstrated antifungal activity (MIC~50~: 1.56–6.25 µg/mL against C. albicans), attributed to sulfamoyl groups enhancing thioredoxin reductase inhibition . The target compound’s phenylamino group may instead target kinases or proteases, though empirical data are lacking. Thiadiazole derivatives () showed acetylcholinesterase inhibition, highlighting the role of the heterocycle’s electronic properties in activity .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to , where oxadiazole-thioether linkages are formed via nucleophilic substitution or coupling reactions. However, the dimethoxybenzamide moiety may require protective group strategies to avoid side reactions .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing the compound?

Answer: The synthesis involves three critical steps:

Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate using concentrated H2_2SO4_4 at 0–5°C to prevent side reactions .

S-alkylation : Reaction of the oxadiazole intermediate with 2-bromo-1-phenylamino-ethanone in DMF using K2_2CO3_3 as a base at 60°C. Anhydrous conditions are critical to avoid hydrolysis .

Amide coupling : Use of coupling agents like EDC/HOBt in dichloromethane (DCM) at room temperature. Stoichiometric ratios (1.2:1 amine:carboxylic acid) improve yield .

Q. Table 1. Synthesis Optimization Parameters

StepKey Reagents/ConditionsCritical Parameters
Oxadiazole formationH2_2SO4_4, 0–5°CTemperature control
S-alkylationK2_2CO3_3, DMF, 60°CBase strength, solvent polarity
Amide couplingEDC/HOBt, DCM, rtStoichiometry, anhydrous conditions

Q. Which spectroscopic characterization methods are essential for confirming the structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR in DMSO-d6_6 to assign proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and verify the benzamide backbone. 2D techniques (HSQC, HMBC) resolve overlapping signals .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ at m/z 511.1452) .
  • FT-IR Spectroscopy : Identify carbonyl stretches (1680–1700 cm1^{-1}) and thioether bonds (650–700 cm1^{-1}) .
  • HPLC Analysis : Ensure ≥95% purity using a C18 column and UV detection at 254 nm .

Q. What preliminary biological assays are recommended to assess its bioactivity?

Answer:

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or cyclooxygenases (COX-2) using fluorometric or colorimetric assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced Research Questions

Q. How can contradictions in spectral data during characterization be resolved?

Answer:

  • Case Study : If methoxy proton signals overlap with aromatic protons, use 1^1H-13^13C HSQC to correlate carbon chemical shifts.
  • Dynamic NMR : Variable-temperature NMR to detect conformational exchange in flexible thioether chains .
  • Comparative Analysis : Cross-validate with structurally analogous compounds (e.g., 3,5-dimethoxybenzamide derivatives) .

Q. What strategies optimize reaction yields while minimizing byproducts?

Answer:

  • Solvent Optimization : Replace DMF with THF in S-alkylation to reduce polar byproducts .
  • Catalyst Screening : Test Pd(OAc)2_2 for Suzuki-Miyaura couplings in late-stage functionalization .
  • In Situ Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation and adjust reaction times .

Q. How to establish structure-activity relationships (SAR) for this compound?

Answer: Methodology :

Substituent Variation :

  • Modify methoxy groups (e.g., replace with -CF3_3 or -NO2_2) to study electronic effects.
  • Alter the phenylamino group (e.g., halogen substitution) .

Biological Testing : Parallel assays against primary (e.g., kinase inhibition) and secondary targets (e.g., antimicrobial).

Computational Modeling : Molecular docking (AutoDock Vina) to correlate substituent effects with binding energies .

Q. Table 2. SAR Case Study

DerivativeSubstitutionBioactivity Change (vs. Parent)
-OCH3_3 → -CF3_3Increased electron withdrawal2× higher kinase inhibition
Phenyl → 4-Cl-phenylEnhanced lipophilicityImproved MIC against S. aureus

Q. How to analyze binding interactions with biological targets experimentally and computationally?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D) to immobilized enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stabilizing residues (e.g., hydrogen bonds with Asp104 in EGFR) .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Bioavailability Studies : Assess solubility (shake-flask method) and permeability (Caco-2 cell monolayers) .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in liver microsomes .
  • Formulation Optimization : Develop nanoparticle carriers to enhance plasma half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.